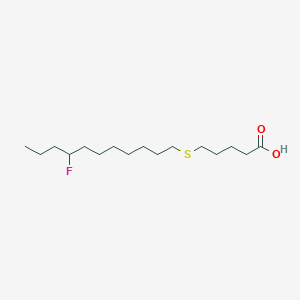

14-Fluoro-6-thiaheptadecanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

14-Fluoro-6-thiaheptadecanoic acid (FTHA) is a fluorinated fatty acid that has been utilized in various scientific research applications due to its unique properties. FTHA is a synthetic compound that is commonly used as a tracer for studying lipid metabolism in living organisms.

Wirkmechanismus

14-Fluoro-6-thiaheptadecanoic acid is taken up by cells and metabolized in a similar manner as endogenous fatty acids. It is transported into the mitochondria, where it undergoes beta-oxidation to produce ATP. The fluorine atom in 14-Fluoro-6-thiaheptadecanoic acid allows for its detection by various imaging techniques, such as positron emission tomography (PET) and magnetic resonance imaging (MRI).

Biochemische Und Physiologische Effekte

14-Fluoro-6-thiaheptadecanoic acid has been shown to have minimal effects on the biochemical and physiological processes in living organisms. It is metabolized in a similar manner as endogenous fatty acids and does not accumulate in tissues. 14-Fluoro-6-thiaheptadecanoic acid has been shown to have no significant toxic effects on cells or tissues.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of using 14-Fluoro-6-thiaheptadecanoic acid as a tracer is its ability to be detected by various imaging techniques. This allows for non-invasive imaging of lipid metabolism in living organisms. 14-Fluoro-6-thiaheptadecanoic acid is also stable and can be easily synthesized in large quantities. However, one limitation of using 14-Fluoro-6-thiaheptadecanoic acid is its relatively short half-life, which limits its use in long-term studies.

Zukünftige Richtungen

There are several future directions for the use of 14-Fluoro-6-thiaheptadecanoic acid in scientific research. One direction is the development of new imaging techniques that can detect 14-Fluoro-6-thiaheptadecanoic acid with higher sensitivity and specificity. Another direction is the use of 14-Fluoro-6-thiaheptadecanoic acid in studies investigating the effects of different dietary interventions on lipid metabolism in various disease states. Additionally, 14-Fluoro-6-thiaheptadecanoic acid could be utilized in studies investigating the role of lipid metabolism in aging and age-related diseases.

Synthesemethoden

The synthesis of 14-Fluoro-6-thiaheptadecanoic acid involves the reaction of 14-bromoheptadecanoic acid with potassium thioacetate in the presence of tetrabutylammonium fluoride. This reaction results in the formation of 14-Fluoro-6-thiaheptadecanoic acid, which can be purified by column chromatography. The purity of 14-Fluoro-6-thiaheptadecanoic acid can be confirmed by gas chromatography and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

14-Fluoro-6-thiaheptadecanoic acid has been widely used as a tracer for studying lipid metabolism in various living organisms, including humans. It has been utilized in studies investigating the metabolism of fatty acids in the liver, heart, and skeletal muscle. 14-Fluoro-6-thiaheptadecanoic acid has also been used to study the effects of different dietary interventions on lipid metabolism.

Eigenschaften

IUPAC Name |

5-(8-fluoroundecylsulfanyl)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31FO2S/c1-2-10-15(17)11-6-4-3-5-8-13-20-14-9-7-12-16(18)19/h15H,2-14H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZMTZBLNUCAEPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCCCCCCSCCCCC(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31FO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70930027 |

Source

|

| Record name | 5-[(8-Fluoroundecyl)sulfanyl]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70930027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

14-Fluoro-6-thiaheptadecanoic acid | |

CAS RN |

138225-06-6 |

Source

|

| Record name | 14-Fluoro-6-thiaheptadecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138225066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-[(8-Fluoroundecyl)sulfanyl]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70930027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R,7aS)-7a-methyl-3-phenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B144666.png)

![4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B144678.png)